molecular formula C18H27N3OS B3015814 1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 2034590-39-9

1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No. B3015814
CAS RN: 2034590-39-9
M. Wt: 333.49
InChI Key: JDICOJFPDZZHPP-UHFFFAOYSA-N
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Description

1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Scientific Research Applications

1. Structural and Vibrational Analysis

  • Structure and Vibrational Properties : A study on a molecule structurally similar to the compound of interest, 3-methyl-2,6-diphenylpiperidin-4-one (MDPO), provides insights into its optimized molecular structure, vibrational wavenumbers, and NMR analysis, indicating the stability and charge delocalization of such compounds (Velraj, Soundharam, & Sridevi, 2014).

2. Biological Interactions and Effects

  • Urea and Methylamine Interaction : Research on urea and methylamine interaction, particularly in marine organisms, suggests a unique combination of these compounds as osmolytes, which are crucial for protein stabilization under environmental stress (Lin & Timasheff, 1994).

3. Chemical Synthesis and Modifications

  • Synthesis of Flexible Urea Derivatives : A study focused on the synthesis of flexible urea derivatives, including 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, indicates the potential of such compounds in biochemical applications, particularly as acetylcholinesterase inhibitors (Vidaluc et al., 1995).

4. Pharmacological Applications

  • sEH Inhibitors : A study on 1,3-disubstituted ureas with a piperidyl moiety reveals their potential as inhibitors of human and murine soluble epoxide hydrolase (sEH), highlighting their significance in pharmacological research (Rose et al., 2010).

5. Crystallography and Molecular Interactions

  • Crystal Structure Analysis : Research on the crystal structure of related compounds, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, provides insights into molecular interactions and conformational properties, which are critical for understanding the behavior of similar chemical structures (Girish et al., 2008).

properties

IUPAC Name

1-(2-methylphenyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS/c1-14-4-2-3-5-17(14)20-18(22)19-12-15-6-9-21(10-7-15)16-8-11-23-13-16/h2-5,15-16H,6-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDICOJFPDZZHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

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